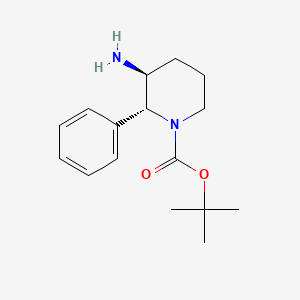

trans-Tert-butyl 3-amino-2-phenylpiperidine-1-carboxylate

Description

Properties

Molecular Formula |

C16H24N2O2 |

|---|---|

Molecular Weight |

276.37 g/mol |

IUPAC Name |

tert-butyl (2R,3S)-3-amino-2-phenylpiperidine-1-carboxylate |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-7-10-13(17)14(18)12-8-5-4-6-9-12/h4-6,8-9,13-14H,7,10-11,17H2,1-3H3/t13-,14+/m0/s1 |

InChI Key |

GQOAORJRRSLOQA-UONOGXRCSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]([C@H]1C2=CC=CC=C2)N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1C2=CC=CC=C2)N |

Origin of Product |

United States |

Biological Activity

trans-Tert-butyl 3-amino-2-phenylpiperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities. The compound features a piperidine ring substituted with a tert-butyl ester group, an amino group, and a phenyl group, contributing to its unique pharmacological properties. This article explores the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is CHNO, with a molecular weight of approximately 276.37 g/mol. The structural components play a crucial role in its biological activity by influencing receptor binding and enzymatic interactions.

Research indicates that this compound may interact with specific receptors or enzymes, modulating various biological pathways. Although the precise mechanisms remain under investigation, initial studies suggest potential involvement in:

- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing cellular responses.

- Enzyme Interaction : It may inhibit or activate specific enzymes, altering metabolic pathways and cellular functions.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies. Key findings include:

- Anticancer Potential : Similar piperidine derivatives have shown cytotoxic effects in cancer cell lines. For instance, compounds with structural similarities exhibited IC values ranging from 34 to >100 µM in tumor models, indicating potential for further development as anticancer agents .

- Neuropharmacological Effects : Given its structure, the compound may interact with neurotransmitter systems, potentially influencing conditions such as anxiety or depression.

- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties, suggesting that this compound might also exhibit similar effects.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally related compounds reveals differences in biological activity and target interactions:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| tert-Butyl (2S,3R)-3-amino-2-phenylpiperidine-1-carboxylate | Similar piperidine structure | Different stereochemistry affecting activity |

| N-Benzyl-N-(tert-butoxycarbonyl)-3-amino-piperidine | Contains a benzyl group instead of phenyl | Potentially different binding affinities |

| 4-Amino-N-(tert-butoxycarbonyl)-piperidine | Lacks the phenyl substituent | May exhibit distinct pharmacological properties |

These compounds differ primarily in their substituents on the piperidine ring, significantly influencing their biological activity and chemical reactivity.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

Study on Anticancer Activity

A recent study assessed the cytotoxicity of the compound against breast cancer cell lines (MDA-MB 231). The IC value was determined to be approximately 39 µM, indicating significant anticancer potential compared to standard treatments like doxorubicin .

Neuropharmacological Assessment

Another investigation focused on the neuropharmacological effects of related piperidine derivatives. The study suggested that modifications in the piperidine structure could enhance binding affinity to muscarinic receptors, potentially leading to improved therapeutic outcomes in neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares trans-Tert-butyl 3-amino-2-phenylpiperidine-1-carboxylate with structurally related piperidine derivatives, focusing on molecular features, synthetic methods, yields, and applications.

Key Findings:

Structural Complexity and Substituent Effects The target compound’s analogs in (e.g., 50c, 50l) exhibit higher molecular weights (650–674 g/mol) due to extended Boc-protected ethylamino side chains and aromatic substituents (e.g., chlorobenzyl, phenethyl). These groups likely influence bioavailability and target binding . In contrast, tert-butyl 3,3-difluoropiperidine-1-carboxylate () is simpler, with fluorine atoms enhancing metabolic stability and lipophilicity .

Synthetic Yields and Isomer Ratios

- Compounds 50c and 50l () show moderate yields (56–63%) and consistent cis:trans isomer ratios (45:55), reflecting challenges in stereochemical control during alkylation or amination steps .

- Compound 61 () achieves an 89% yield via O-alkylation, highlighting the efficiency of naphthylmethoxy and triazole group introductions under optimized conditions .

Functional Group Reactivity The Boc group in all compounds facilitates purification and stability. For example, trans-azide intermediates () are stabilized by the Boc group during cycloaddition reactions to form triazoles .

Applications in Drug Discovery

- Analogs with triazole moieties (e.g., compound 59 in ) are valuable for click chemistry, enabling rapid diversification in lead optimization .

- Chlorobenzyl and fluorophenethyl substituents () may enhance binding to hydrophobic enzyme pockets, suggesting utility in kinase or protease inhibitor design .

Preparation Methods

Selective Deprotection of tert-Butyl 3-(Alkoxycarbonylamino)piperidine-1-carboxylate

A patent-published method (WO2009133778A1) describes the synthesis via selective deprotection of tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate intermediates. The process involves:

- Reaction with a Base : Sodium hydroxide or potassium carbonate in polar solvents (e.g., ethanol/water) selectively removes the alkoxycarbonyl group from the 3-position amino group while retaining the Boc protection at the 1-position.

- Conditions : Optimal temperatures range from 50–120°C, with reaction times of 30 minutes to 5 hours.

- Workup : The product is isolated via extraction with ethyl acetate, followed by crystallization from hexane/ethyl acetate mixtures. Yields exceed 70% with >95% purity.

Key Intermediate : tert-Butyl 3-(ethoxycarbonylamino)piperidine-1-carboxylate serves as a primary precursor. Its synthesis involves coupling piperidine-3-amine with ethyl chloroformate, followed by Boc protection.

Suzuki-Miyaura Coupling for Phenyl Group Introduction

The phenyl group at the 2-position is introduced via palladium-catalyzed cross-coupling:

- Boronic Ester Intermediate : tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate is reacted with 2-bromonitrobenzene under Suzuki conditions.

- Catalysis : Pd(PPh$$3$$)$$4$$ in a mixture of dimethoxyethane and aqueous sodium carbonate at 80°C for 12 hours.

- Reduction : The nitro group is reduced to an amine using hydrogen gas and palladium on carbon, yielding the final product.

This method achieves a 96% yield for the coupled intermediate, with the trans configuration confirmed by $$ ^1\text{H} $$-NMR coupling constants.

Stereoselective Hydrogenation of Unsaturated Precursors

Asymmetric hydrogenation of enamine precursors is critical for controlling the trans configuration:

- Substrate Preparation : Enamines derived from N-benzyl-4-piperidinone are synthesized via lithium-halogen exchange and carbonyl addition.

- Catalytic Hydrogenation : Using a ruthenium(II) complex with chiral bisphosphine ligands (e.g., BINAP), the double bond is reduced under 50 psi H$$_2$$ at 60°C.

- Deprotection : Ammonium formate and Pd/C remove the N-benzyl group, yielding the free amine, which is subsequently Boc-protected.

Yield and Selectivity : This method provides >90% enantiomeric excess (ee) for the trans isomer, with total yields of 65–75%.

Reductive Amination and Cyclization

Intramolecular cyclization strategies are employed for piperidine ring formation:

- Aza-Michael Reaction : An amine nucleophile attacks an α,β-unsaturated carbonyl compound, forming the piperidine ring.

- Conditions : Catalyzed by Lewis acids (e.g., Ti(OiPr)$$_4$$) in dichloromethane at room temperature.

- Reduction : The resulting imine is reduced using NaBH$$_4$$ to stabilize the trans configuration.

This approach is notable for its scalability, with reported yields of 80–85%.

Comparative Analysis of Methods

Q & A

Q. What are the optimal synthetic routes for trans-Tert-butyl 3-amino-2-phenylpiperidine-1-carboxylate, and how can purity be ensured post-synthesis?

The synthesis typically involves multi-step reactions starting from a piperidine precursor. Key steps include:

- Ring substitution : Introducing the phenyl and amino groups at positions 2 and 3 of the piperidine ring under controlled pH and temperature to avoid side reactions.

- Protection of the amine : Using tert-butyloxycarbonyl (Boc) groups to protect the amino functionality during subsequent reactions.

- Esterification : Coupling the Boc-protected intermediate with a carboxylic acid derivative using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI.

Purification : Chromatography (e.g., flash column chromatography with silica gel) is critical for isolating the product from by-products. Purity is verified via HPLC (>95%) and NMR spectroscopy to confirm the absence of unreacted starting materials .

Q. Which spectroscopic techniques are critical for characterizing the molecular structure of this compound?

- NMR spectroscopy : H and C NMR are used to confirm the positions of substituents on the piperidine ring and the integrity of the Boc group.

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak at m/z 276.38).

- Infrared (IR) spectroscopy : Identifies functional groups like the carbonyl (C=O stretch at ~1700 cm) and amine (N-H stretch at ~3300 cm).

- X-ray crystallography : Resolves stereochemistry and confirms the trans configuration of substituents .

Q. What common reagents are employed in functionalizing the piperidine ring of this compound?

- Oxidation : KMnO or OsO for hydroxylation.

- Reduction : LiAlH or NaBH to reduce esters or amides.

- Substitution : Nucleophiles like amines or thiols for introducing heteroatoms.

- Coupling agents : EDCI/HOBt for amide bond formation .

Advanced Research Questions

Q. How do stereochemical configurations at the piperidine ring influence the biological activity of this compound?

The trans configuration (amino and phenyl groups on opposite sides of the ring) enhances binding affinity to targets like G-protein-coupled receptors (GPCRs) due to reduced steric hindrance. Methodological approaches :

- Chiral resolution : Use chiral HPLC or enzymatic resolution to separate enantiomers.

- Biological assays : Compare IC values of enantiomers in receptor-binding assays (e.g., radioligand displacement).

- Computational docking : Predict binding modes of stereoisomers to receptors using software like AutoDock .

Q. What strategies are recommended for resolving contradictions in biological activity data between different studies on this compound?

- Reproducibility checks : Standardize assay conditions (e.g., buffer pH, temperature, cell lines).

- Meta-analysis : Pool data from multiple studies to identify trends, using tools like RevMan for statistical rigor.

- Control experiments : Test for off-target effects (e.g., kinase panel screens) to rule out nonspecific interactions.

- Structural validation : Confirm compound identity and purity in each study via NMR and MS .

Q. How can computational modeling predict the interaction of this compound with neurological targets?

- Molecular docking : Simulate binding to receptors (e.g., serotonin or dopamine receptors) using crystal structures from the PDB.

- Molecular dynamics (MD) : Assess stability of ligand-receptor complexes over time (e.g., 100-ns simulations in GROMACS).

- Free-energy calculations : Use MM-PBSA or MM-GBSA to estimate binding affinities.

- Pharmacophore modeling : Identify critical interaction motifs (e.g., hydrogen bonds with the amino group) .

Q. What experimental designs are optimal for studying the hydrolytic stability of the Boc group under physiological conditions?

- pH-dependent hydrolysis : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS.

- Enzymatic assays : Test stability in plasma or liver microsomes to simulate in vivo conditions.

- Kinetic studies : Calculate half-life () using first-order kinetics. Stabilizing strategies include introducing electron-withdrawing groups near the ester .

Data Analysis and Optimization

Q. How should researchers address low yields in the final coupling step of the synthesis?

- Optimize stoichiometry : Use a 1.2–1.5 molar excess of the carboxylic acid derivative.

- Activation : Pre-activate the acid with HATU or TBTU to improve coupling efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction rates.

- Temperature control : Conduct reactions at 0–25°C to minimize side reactions .

Q. What methods are effective in analyzing the compound’s potential as a protease inhibitor?

- Enzyme inhibition assays : Measure inhibition of trypsin-like proteases using fluorogenic substrates (e.g., Z-GGR-AMC).

- Surface plasmon resonance (SPR) : Quantify binding kinetics (, ) in real time.

- X-ray crystallography : Resolve inhibitor-protease complexes to identify binding interactions (e.g., hydrogen bonds with the piperidine nitrogen) .

Q. How can researchers validate the compound’s role in modulating neurotransmitter release?

- Electrophysiology : Patch-clamp recordings in neuronal cultures to measure changes in action potential frequency.

- Microdialysis : Monitor extracellular neurotransmitter levels (e.g., dopamine, serotonin) in rodent brains.

- Calcium imaging : Use Fluo-4 AM dye to visualize Ca flux in presynaptic terminals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.